molecular formula C17H13F3N2O3 B6192069 rac-(3R,4R)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, trans CAS No. 1424799-69-8

rac-(3R,4R)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, trans

Cat. No. B6192069
M. Wt: 350.3
InChI Key:
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Description

Rac-(3R,4R)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, trans is a useful research compound. Its molecular formula is C17H13F3N2O3 and its molecular weight is 350.3. The purity is usually 95.
BenchChem offers high-quality rac-(3R,4R)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(3R,4R)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, trans including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'rac-(3R,4R)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, trans' involves the synthesis of the tetrahydroisoquinoline ring system followed by the introduction of the pyridine and carboxylic acid functionalities. The final step involves the introduction of the trifluoroethyl group.

Starting Materials
4-methoxyphenylacetonitrile, ethyl 2-bromoacetate, sodium hydride, 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,4-dione, 3-pyridinecarboxaldehyde, 2,2,2-trifluoroethylamine, sodium hydroxide, hydrochloric acid, sodium bicarbonate, sodium chloride, water, ethyl acetate, methanol

Reaction
Step 1: Synthesis of 1,2,3,4-tetrahydroisoquinoline ring system, a. React 4-methoxyphenylacetonitrile with ethyl 2-bromoacetate in the presence of sodium hydride to obtain 2-(4-methoxyphenyl)-3-oxobutanoic acid ethyl ester., b. Cyclize the ethyl ester using 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,4-dione to obtain racemic 1,2,3,4-tetrahydroisoquinoline., Step 2: Introduction of pyridine and carboxylic acid functionalities, a. React 1,2,3,4-tetrahydroisoquinoline with 3-pyridinecarboxaldehyde in the presence of sodium hydroxide to obtain racemic 1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline., b. Oxidize the tetrahydroisoquinoline using hydrochloric acid to obtain racemic 1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid., Step 3: Introduction of trifluoroethyl group, a. React 1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid with 2,2,2-trifluoroethylamine in the presence of sodium bicarbonate to obtain racemic (3R,4R)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, trans., b. Purify the compound using a mixture of ethyl acetate and methanol., c. Analyze the compound using spectroscopic techniques to confirm its structure.

properties

CAS RN

1424799-69-8

Product Name

rac-(3R,4R)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, trans

Molecular Formula

C17H13F3N2O3

Molecular Weight

350.3

Purity

95

Origin of Product

United States

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